2-(4-Methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of p-tolyl hydrazide with 4-methylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, particularly at the p-tolyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and piperazine moiety. These interactions can modulate biological pathways, leading to the observed bioactivities.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methylpiperazin-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole
- 2-((4-methylpiperazin-1-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-methylpiperazin-1-yl)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-methylpiperazin-1-yl)methyl)-5-(p-tolyl)-1,3,4-oxadiazole is unique due to the presence of both the p-tolyl group and the 4-methylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
904509-31-5 |
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Molecular Formula |
C15H20N4O |
Molecular Weight |
272.35 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-[(4-methylpiperazin-1-yl)methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H20N4O/c1-12-3-5-13(6-4-12)15-17-16-14(20-15)11-19-9-7-18(2)8-10-19/h3-6H,7-11H2,1-2H3 |
InChI Key |
BKGWBCXSEZJRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)CN3CCN(CC3)C |
solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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